6,7-dihydroxy-3H-1-benzofuran-2-one
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Overview
Description
6,7-Dihydroxy-3H-1-benzofuran-2-one is a chemical compound with the molecular formula C8H6O4. It is a derivative of benzofuran, a class of compounds known for their wide range of biological and pharmacological activities . This compound is characterized by the presence of two hydroxyl groups at the 6 and 7 positions and a lactone ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydroxy-3H-1-benzofuran-2-one can be achieved through various methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require the use of catalysts such as TiCl4 or transition metals .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroxy-3H-1-benzofuran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the lactone ring .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or ethers .
Scientific Research Applications
6,7-Dihydroxy-3H-1-benzofuran-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-dihydroxy-3H-1-benzofuran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and lactone ring play crucial roles in its biological activity. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage . Additionally, it may inhibit the growth of microorganisms by interfering with their metabolic processes .
Comparison with Similar Compounds
6,7-Dihydroxy-3H-1-benzofuran-2-one can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Another derivative with similar therapeutic applications.
Angelicin: Known for its biological activities, including antimicrobial properties.
The uniqueness of this compound lies in its specific structural features, such as the hydroxyl groups at the 6 and 7 positions and the lactone ring, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C8H6O4 |
---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
6,7-dihydroxy-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C8H6O4/c9-5-2-1-4-3-6(10)12-8(4)7(5)11/h1-2,9,11H,3H2 |
InChI Key |
USNMMVBAVGTOIF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=C(C=C2)O)O)OC1=O |
Origin of Product |
United States |
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